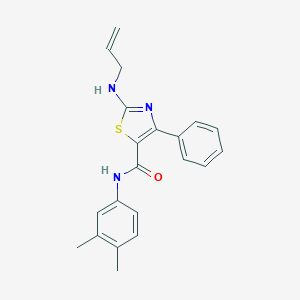![molecular formula C26H25N5O3S2 B381816 Ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 326907-66-8](/img/structure/B381816.png)
Ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a phenyl group, a pyridinyl group, a 1,2,4-triazolyl group, a sulfanyl group, an acetyl group, an amino group, and a benzothiophene group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of multiple rings suggests that the compound could have a fairly rigid structure. The electron-rich nitrogen and sulfur atoms could participate in hydrogen bonding or other types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the amino group could act as a nucleophile in reactions with electrophiles, while the carbonyl group of the acetyl group could be attacked by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups suggests that the compound could be soluble in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
The presence of the 1,2,4-triazole moiety is significant in antimicrobial activity. Triazole derivatives have been widely reported to exhibit a broad spectrum of antibacterial and antifungal properties. This compound, with its triazole group, could potentially be explored for its efficacy against various strains of bacteria and fungi, contributing to the development of new antimicrobial agents .
Anticancer Potential
Compounds featuring both pyridine and triazole structures have been associated with anticancer activities. The pyridinyl-triazole scaffold, in particular, has been a focus in the discovery of new therapeutic agents for cancer treatment. Research could investigate this compound’s ability to inhibit cancer cell growth and proliferation .
Neuroprotective Properties
The pyridinyl-triazole derivative is a promising candidate for neuroprotection. Studies have shown that similar structures can reduce the aggregation of proteins like alpha-synuclein, which is implicated in neurodegenerative diseases such as Parkinson’s disease. This compound could be valuable in the search for novel neuroprotective drugs .
Anti-inflammatory and Analgesic Effects
The benzothiophene core, when combined with other active moieties, has shown significant analgesic and anti-inflammatory activities. This suggests that the compound may be useful in creating new treatments for inflammatory conditions and pain management .
Antioxidant Activity
Compounds with an imidazole ring, which is structurally similar to the triazole ring, have demonstrated good antioxidant properties. This compound could be explored for its potential to scavenge free radicals and protect against oxidative stress-related damage .
Antiviral and Antitubercular Applications
The triazole nucleus has been identified as a central component in drugs with antiviral and antitubercular activities. Given the structural similarity, this compound could be investigated for its potential use in treating viral infections and tuberculosis .
Gastroprotective Effects
Drugs containing benzothiophene and triazole have been used for their gastroprotective effects, including the treatment of ulcers. This compound’s application in this area could be explored, potentially leading to the development of new antiulcer medications .
Antidiabetic Activity
The triazole group is known to be present in several antidiabetic drugs. Research into this compound could focus on its potential to act as an insulin sensitizer or an inhibitor of enzymes relevant to diabetes management .
Propriétés
IUPAC Name |
ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S2/c1-2-34-25(33)22-19-10-6-7-11-20(19)36-24(22)28-21(32)16-35-26-30-29-23(17-12-14-27-15-13-17)31(26)18-8-4-3-5-9-18/h3-5,8-9,12-15H,2,6-7,10-11,16H2,1H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGYJZBHDRSBMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-7-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B381736.png)
![7-Methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381737.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(1-piperidinyl)ethanone](/img/structure/B381738.png)
![3-(2,4-Dichlorophenoxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B381739.png)
![4-[4-(benzyloxy)phenoxy]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381740.png)
![3,4-dimethoxy-N-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B381741.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B381743.png)
![2-Methyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381744.png)
![Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381745.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B381748.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B381749.png)
![7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one](/img/structure/B381750.png)
![2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381756.png)